CID 71401498
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71401498” is a heteroaryl-pyrazole derivative
Vorbereitungsmethoden
The preparation of heteroaryl-pyrazole derivatives involves several synthetic routes. One common method includes the reaction of pyrazole with heteroaryl halides under specific conditions. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired heteroaryl-pyrazole derivative .
Analyse Chemischer Reaktionen
Heteroaryl-pyrazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Wissenschaftliche Forschungsanwendungen
Heteroaryl-pyrazole derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: These compounds are used in the development of new materials and as catalysts in various industrial processes
Wirkmechanismus
The mechanism of action of heteroaryl-pyrazole derivatives involves their interaction with specific molecular targets. For instance, as TLR7 agonists, these compounds bind to Toll-like receptor 7, activating downstream signaling pathways that lead to immune responses. This interaction is crucial for their potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Heteroaryl-pyrazole derivatives can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Heteroaryl derivatives: These compounds have different heteroaryl groups attached to the pyrazole ring, resulting in unique reactivity and applications
Eigenschaften
CAS-Nummer |
79724-86-0 |
---|---|
Molekularformel |
C12H23AlCl2 |
Molekulargewicht |
265.20 g/mol |
InChI |
InChI=1S/C12H23Cl2.Al/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h12H,1-11H2; |
InChI-Schlüssel |
HGUOFNQBOFFIDS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(Cl)Cl)CCCCC[Al] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.